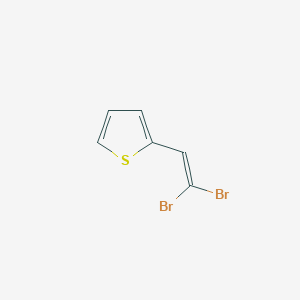

2-(2,2-Dibromoethenyl)thiophene

Description

Properties

Molecular Formula |

C6H4Br2S |

|---|---|

Molecular Weight |

267.97 g/mol |

IUPAC Name |

2-(2,2-dibromoethenyl)thiophene |

InChI |

InChI=1S/C6H4Br2S/c7-6(8)4-5-2-1-3-9-5/h1-4H |

InChI Key |

VZAKMVINLRXAFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=C(Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Natural Derivatives:

- 2-(Pant-1,3-diynyl)thiophenes : Isolated from Pluchea indica, these polyacetylene-substituted thiophenes exhibit antimycobacterial activity .

Key Insight : Synthetic dibromoethenyl derivatives excel in modular heterocycle synthesis, while natural thiophenes with acetylenic chains are bioactive but synthetically less versatile.

Electronic and Steric Influence in Cross-Coupling Reactions

- This compound: Bromine atoms activate the ethenyl group for Stille or Suzuki couplings, enabling access to π-conjugated systems (e.g., thieno[3,2-b]thiophenes) .

- 3-Iodo-2-(pentamethyldisilanyl)thiophene : Bulky silyl groups hinder cross-coupling, leading to unisolable products .

Key Insight : Bromine substituents optimize electronic activation without introducing steric bulk, unlike silanyl or nitro groups.

Preparation Methods

Reaction Mechanism

-

Formation of α,α-Dibromoalkene :

Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide intermediate, which undergoes nucleophilic attack by 2-thiophenecarboxaldehyde. This forms a dibromoalkene (this compound) as the first intermediate. -

Optional Alkyne Formation :

The dibromoethenyl intermediate can be dehydrobrominated using a strong base (e.g., n-butyllithium) to yield 2-ethynylthiophene, a terminal alkyne.

Experimental Protocol

Key Observations :

-

Solvent Choice : DCM is preferred for better solubility of intermediates.

-

Base-Free Conditions : Avoid strong bases during purification to prevent debromination.

-

Scalability : The reaction can be scaled up with minimal yield loss (<5% drop).

Alternative Synthesis Routes

While the Corey-Fuchs method dominates, historical and modern alternatives exist.

Bestmann’s 1980 Method

Reported in early literature, this route employs radical bromination or electrophilic substitution strategies. However, details remain sparse in publicly available sources.

Flow Dibromoolifination

A modern approach using continuous flow reactors enhances scalability and safety:

-

Reactant Loading : CBr₄ and PPh₃ are loaded onto a monolithic catalyst bed.

-

Reaction Conditions : Flow rates of 0.10–0.50 mL/min at 0°C.

-

Advantages :

-

Improved heat management for exothermic reactions.

-

Reduced side product formation (e.g., polybrominated byproducts).

-

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Debromination Risks

The dibromoethenyl group is susceptible to base-induced elimination. Mitigation :

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2,2-Dibromoethenyl)thiophene via the Corey-Fuchs reaction?

The compound is synthesized using a Corey-Fuchs reaction with triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and zinc (Zn) as reagents. The reaction typically proceeds under inert atmospheric conditions (e.g., nitrogen) in anhydrous tetrahydrofuran (THF) at room temperature. Crystallographic data confirms the structure, with the dibromoethenyl group adopting a planar configuration. Reaction yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of alkyne to CBr₄) and ensuring thorough drying of solvents .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

X-ray crystallography is critical for resolving the planar geometry of the dibromoethenyl group and thiophene ring. NMR spectroscopy (¹H and ¹³C) confirms the absence of residual alkyne precursors, with characteristic shifts for the vinylic bromines (δ ~6.8 ppm for ¹H). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. For electrochemical studies, cyclic voltammetry (CV) reveals redox activity in the thiophene moiety .

Q. How does the dibromoethenyl substituent enhance reactivity in cross-coupling reactions?

The dibromoethenyl group acts as a dihalide precursor, enabling sequential Suzuki-Miyaura or Stille cross-coupling reactions. The bromine atoms are selectively displaced under palladium catalysis, allowing stepwise functionalization to construct π-conjugated oligomers. The electron-withdrawing nature of the substituent also stabilizes intermediates during coupling .

Advanced Research Questions

Q. What side reactions occur during the synthesis of this compound, and how are they minimized?

Common side reactions include over-bromination or debromination due to excess CBr₄ or residual moisture. Zinc-mediated reduction of CBr₄ can generate HBr, leading to acid-catalyzed thiophene ring degradation. To mitigate this, rigorously dry solvents and maintain stoichiometric control. Purification via column chromatography (hexane/ethyl acetate) removes byproducts like triphenylphosphine oxide .

Q. How can electrochemical stability be improved in π-conjugated polymers derived from this compound?

Incorporating electron-donating substituents (e.g., alkoxy groups) on the thiophene ring reduces oxidation potential, enhancing stability during electropolymerization. Copolymerization with ethylenedioxythiophene (EDOT) derivatives improves conductivity and reduces susceptibility to over-oxidation. Post-polymerization doping with ionic species (e.g., LiClO₄) further stabilizes the conductive polymer matrix .

Q. What discrepancies exist in reported crystallographic data for dibromoethenyl-thiophene derivatives, and how are they resolved?

Variations in unit cell parameters (e.g., bond angles ±0.5°) may arise from differences in crystallization solvents or temperature. For consistency, use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using software like SHELXL. Cross-validate with DFT calculations to resolve ambiguities in torsional angles .

Q. What safety protocols are essential for handling this compound?

The compound’s bromine content necessitates handling in a fume hood with nitrile gloves and lab coats. Avoid inhalation of dust; use sealed systems for reactions. Waste should be neutralized with sodium bicarbonate before disposal. Spills require immediate absorption with vermiculite and disposal as halogenated waste .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 9:1).

- Electrochemical Testing : Use a three-electrode setup (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte .

- Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC deposition numbers) and NMR acquisition settings (e.g., 400 MHz, CDCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.